![molecular formula C16H22OSe B14366925 1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane CAS No. 92691-96-8](/img/structure/B14366925.png)
1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[222]octane is a complex organic compound featuring a bicyclic structure with a phenylselanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane typically involves multiple steps, starting from readily available precursors. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo intermediate . The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry and yield.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can target the bicyclic structure or the phenylselanyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylselanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylselanyl group can yield selenoxide derivatives, while reduction can lead to the formation of simpler bicyclic compounds.
Scientific Research Applications
1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane involves its interaction with molecular targets through its phenylselanyl group and bicyclic structure. The phenylselanyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The bicyclic structure provides rigidity and specific spatial orientation, which can affect binding to enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
Bicyclo[3.2.1]octane: A common framework in many biologically active natural compounds.
Uniqueness
1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane is unique due to the presence of the phenylselanyl group, which imparts distinct chemical properties and reactivity compared to other bicyclic compounds. This uniqueness makes it valuable in specialized applications where specific reactivity and interactions are required.
Properties
CAS No. |
92691-96-8 |
|---|---|
Molecular Formula |
C16H22OSe |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
1,3,3-trimethyl-6-phenylselanyl-2-oxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C16H22OSe/c1-15(2)12-9-10-16(3,17-15)14(11-12)18-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3 |
InChI Key |
AXZVWYNEAZFIEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(O1)(C(C2)[Se]C3=CC=CC=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


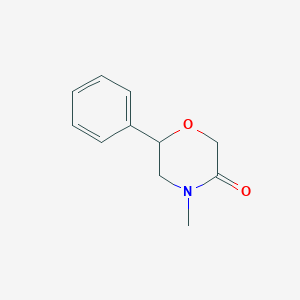
![N-{[3-(Aminomethyl)phenyl]methyl}-N'-phenylurea](/img/structure/B14366864.png)
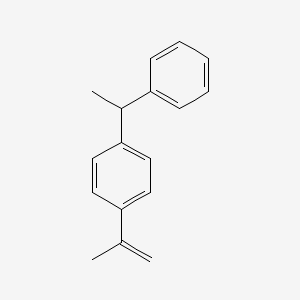
![2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14366872.png)
![N-[(2,4,5-Tribromothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B14366876.png)
![3-Methyl-2-{[(prop-2-en-1-yl)oxy]methyl}-1-benzothiophene](/img/structure/B14366882.png)
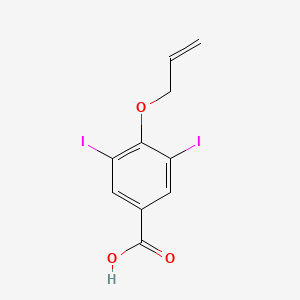
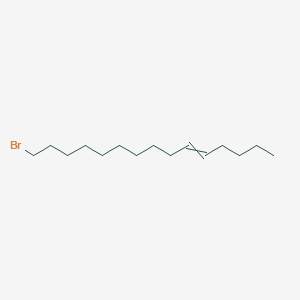
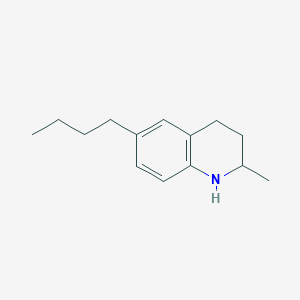
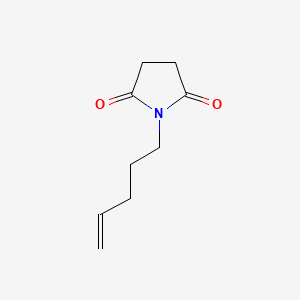
![([1,1'-Biphenyl]-2-yl)(cyclopropyl)methanone](/img/structure/B14366902.png)
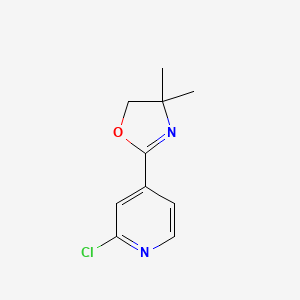
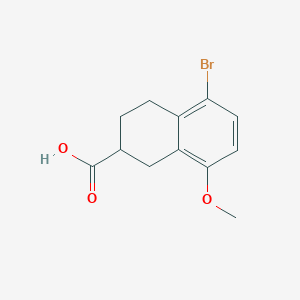
![N-[2-(Methylamino)ethyl]formamide](/img/structure/B14366934.png)
